molecular formula C12H17N5O4 B11743733 (2R,3S,4R,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol

(2R,3S,4R,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol

Cat. No.: B11743733
M. Wt: 295.29 g/mol
InChI Key: MENGSHYAALOLNT-IWXIMVSXSA-N
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Description

(2R,3S,4R,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol is a nucleoside analog that plays a crucial role in various biological processes. It is structurally related to naturally occurring nucleosides and is often used in the synthesis of nucleic acids. This compound is significant in the fields of biochemistry and molecular biology due to its involvement in genetic material synthesis and regulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the sugar moiety and the purine base separately.

    Glycosylation Reaction: The sugar moiety is then glycosylated with the purine base under acidic conditions to form the nucleoside.

    Hydroxyl Protection and Deprotection: Protecting groups are used to protect the hydroxyl groups during the glycosylation reaction and are subsequently removed.

    Methylation: The methylation of the amino group on the purine base is carried out using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated synthesizers. The process is optimized for high yield and purity, often involving:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.

    Purification: High-performance liquid chromatography (HPLC) is commonly used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4R,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form deoxy derivatives.

    Substitution: The amino group on the purine base can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Electrophiles: Alkyl halides or acyl chlorides for substitution reactions.

Major Products

The major products formed from these reactions include oxidized nucleosides, deoxy nucleosides, and substituted nucleosides, each with distinct properties and applications.

Scientific Research Applications

(2R,3S,4R,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of nucleic acids and nucleotides.

    Biology: Plays a role in the study of DNA and RNA synthesis, replication, and repair.

    Medicine: Investigated for its potential use in antiviral and anticancer therapies due to its ability to interfere with nucleic acid synthesis.

    Industry: Utilized in the production of synthetic nucleotides for research and therapeutic purposes.

Mechanism of Action

The mechanism of action of (2R,3S,4R,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol involves its incorporation into nucleic acids. Once incorporated, it can:

    Inhibit Polymerases: The compound can inhibit DNA and RNA polymerases, preventing the elongation of nucleic acid chains.

    Induce Chain Termination: The presence of the modified nucleoside can lead to premature termination of nucleic acid synthesis.

    Interfere with Base Pairing: The methylamino group can disrupt normal base pairing, leading to mutations or inhibition of replication.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar structure but without the methylamino group.

    2’-Deoxyadenosine: A deoxy derivative of adenosine, lacking the hydroxyl group at the 2’ position.

    6-Methylaminopurine: A purine base with a methylamino group but without the sugar moiety.

Uniqueness

(2R,3S,4R,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol is unique due to its specific configuration and the presence of both the hydroxymethyl and methylamino groups. These features contribute to its distinct chemical properties and biological activities, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H17N5O4

Molecular Weight

295.29 g/mol

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C12H17N5O4/c1-12(3-18)8(20)7(19)11(21-12)17-5-16-6-9(13-2)14-4-15-10(6)17/h4-5,7-8,11,18-20H,3H2,1-2H3,(H,13,14,15)/t7-,8+,11-,12-/m1/s1

InChI Key

MENGSHYAALOLNT-IWXIMVSXSA-N

Isomeric SMILES

C[C@]1([C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NC)O)O)CO

Canonical SMILES

CC1(C(C(C(O1)N2C=NC3=C(N=CN=C32)NC)O)O)CO

Origin of Product

United States

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